4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline
Description
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-2-fluoroaniline |
InChI |
InChI=1S/C11H12F3NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
InChI Key |
TVVYLHYSEVNUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Difluorocyclobutylmethanol
This intermediate is typically prepared via cyclization and fluorination:
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Cyclobutane Ring Formation :
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Fluorination :
Functionalization of 2-Fluoroaniline
The methoxy group is introduced via nucleophilic substitution or coupling:
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Williamson Ether Synthesis :
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Mitsunobu Reaction :
Stepwise Synthesis Protocols
Method A: Nitro Reduction Pathway
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Nitration :
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Etherification :
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Nitro Reduction :
Reaction Scheme :
Method B: Direct Coupling
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Precursor Activation :
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3,3-Difluorocyclobutylmethanol is converted to its mesylate (MsCl, Et₃N).
-
-
Nucleophilic Substitution :
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Reaction with 2-fluoro-4-hydroxyaniline in THF at 60°C (16 h).
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-
Purification :
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Column chromatography (SiO₂, hexane/EtOAc 3:1). Yield: 70–78%.
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Optimization and Industrial Scaling
Catalytic Hydrogenation
Fluorination Efficiency
Yield-Enhancing Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80–90°C (etherification) | +15% |
| Catalyst Recycling | Pd/C (3 cycles) | Cost reduction 30% |
| Solvent Purity | Anhydrous DMF | +10% |
Challenges and Solutions
Steric Hindrance
Purification Difficulties
-
Byproducts : Unreacted cyclobutylmethanol and di-alkylated species.
-
Solution : Gradient elution (hexane → EtOAc) on SiO₂.
Industrial Production Insights
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares key attributes of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline with structurally related fluorinated aniline derivatives:
Key Observations:
- Steric Effects : The cyclobutyl moiety introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to less bulky analogs like 3-Fluoro-4-methoxyaniline .
- Electronic Effects: The difluorocyclobutyl group’s electron-withdrawing nature is less pronounced than the dichlorophenyl group in 2-(3,4-Dichlorophenyl)-4-fluoroaniline, which features stronger σ-electron withdrawal from chlorine atoms .
Biological Activity
4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is a fluorinated organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic implications.
The chemical structure of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3N1O1 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline |
| CAS Number | [Not specified in sources] |
The biological activity of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Binding : Its structural characteristics suggest potential interactions with various receptors, influencing cellular signaling pathways.
- Cellular Uptake : The presence of fluorine atoms could enhance lipophilicity, facilitating cellular uptake and bioavailability.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
- Cytotoxicity : Research indicates that 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis has been noted in studies involving glioblastoma multiforme (GBM) cells.
- Glycolytic Inhibition : Similar to other fluorinated compounds, it may inhibit glycolysis by affecting hexokinase activity, which is crucial for cancer cell metabolism.
In Vivo Studies
- Tumor Models : Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models of cancer. The mechanism appears to be linked to its ability to alter metabolic pathways in tumor cells.
Case Studies
- Case Study A : A study published in Cancer Research demonstrated that the administration of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline resulted in a significant reduction in tumor volume in mice bearing GBM tumors. The study attributed this effect to the compound's ability to inhibit glycolysis and promote apoptosis in tumor cells.
- Case Study B : Another investigation focused on the compound's interaction with metabolic enzymes. The results indicated that it effectively inhibited hexokinase II (HKII), leading to decreased glucose uptake by cancer cells under hypoxic conditions.
Potential Therapeutic Applications
Given its biological activity, 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline may have several therapeutic applications:
- Cancer Therapy : Its ability to inhibit glycolysis positions it as a potential candidate for treating aggressive cancers like GBM.
- Metabolic Disorders : The compound's mechanism may also extend to metabolic disorders where altered glucose metabolism is a hallmark.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling (3,3-difluorocyclobutyl)methanol with a fluorinated aniline derivative. A nucleophilic aromatic substitution (SNAr) is favored due to the electron-withdrawing fluorine substituents on the aniline ring, which activate the para position for methoxy group introduction . Key steps include:
- Reagent Selection : Use a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) to deprotonate the hydroxyl group of (3,3-difluorocyclobutyl)methanol and facilitate substitution .
- Temperature Control : Heating (80–100°C) improves reaction kinetics but must be balanced to avoid side reactions like oxidation of the aniline group .
- Purification : Column chromatography or recrystallization ensures purity, with LCMS and NMR (¹H, ¹³C, ¹⁹F) used to confirm structure .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the cyclobutyl and aniline moieties. Splitting patterns reveal substituent effects (e.g., cyclobutyl ring strain) .
- ¹³C NMR : Confirms carbon environments, particularly the difluorocyclobutyl group (~100–120 ppm for CF₂) .
- ¹⁹F NMR : Essential for detecting fluorine atoms; chemical shifts differentiate between aromatic (e.g., -126 ppm for 2-fluoroaniline derivatives) and cyclobutyl fluorines .
- LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the cyclobutyl group .
Advanced: How do steric and electronic effects of the (3,3-difluorocyclobutyl)methoxy group influence regioselectivity in further functionalization?
Methodological Answer:
- Steric Effects : The bulky cyclobutyl group directs electrophilic substitution to the less hindered positions. For example, nitration or halogenation favors the 5-position of the aniline ring due to steric shielding at the 2- and 4-positions .
- Electronic Effects : The electron-withdrawing CF₂ group reduces electron density on the methoxy oxygen, decreasing its activation of the aromatic ring. This necessitates stronger electrophiles or catalysts (e.g., Lewis acids like FeCl₃) for reactions like Friedel-Crafts alkylation .
- Experimental Design : Competitive reactions with substituted anilines (e.g., 4-fluoro vs. 2-fluoro analogs) can quantify regioselectivity trends via HPLC or GC-MS analysis .
Advanced: What metabolic pathways are predicted for this compound, and how can in vitro models validate them?
Methodological Answer:
Based on structurally related fluoroanilines (e.g., 2-fluoroaniline), primary pathways include:
- Phase I Metabolism : Hydroxylation at the para position (relative to the amine), mediated by cytochrome P450 enzymes .
- Phase II Metabolism : Conjugation via sulfation (dominant under high sulfate availability) or glucuronidation (favored in sulfate-limited conditions) .
In Vitro Models : - Liver Microsomes : Incubate with NADPH to assess oxidative metabolism. LC-MS/MS detects hydroxylated metabolites .
- Hepatocyte Suspensions : Evaluate conjugation pathways; sulfate depletion (using Krebs-Ringer buffer) shifts metabolism toward glucuronidation .
- 19F NMR : Directly tracks fluorinated metabolites in urine or incubation media, with detection limits as low as 1 µM .
Advanced: How does the compound’s stability vary under different experimental conditions, and what degradation products form?
Methodological Answer:
- Photostability : Exposure to UV light may cleave the methoxy group, forming 2-fluoroaniline and 3,3-difluorocyclobutanol. Use amber glassware and UV-vis spectroscopy to monitor degradation .
- Thermal Stability : At elevated temperatures (>80°C), oxidation of the aniline group generates nitro derivatives or quinones. Accelerated aging studies (40–60°C) with HPLC analysis quantify degradation rates .
- pH-Dependent Stability : In acidic conditions (pH <3), protonation of the amine increases solubility but may lead to cyclobutyl ring-opening. In basic conditions (pH >10), hydrolysis of the methoxy group occurs. Stability assays across pH 1–12 (using buffer solutions) identify optimal storage conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Methodological Answer:
- Core Modifications : Replace the cyclobutyl group with smaller (e.g., cyclopropyl) or larger (e.g., bicyclo[2.2.1]heptyl) rings to assess steric effects on target binding .
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance aromatic ring activation. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or phosphatase targets) .
- Fluorine Scanning : Systematic replacement of fluorine atoms with hydrogen or chlorine evaluates the role of halogen bonding in target interactions. X-ray co-crystallography with protein targets (e.g., IDH1 in TIBSOVO analogs) provides atomic-level insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
